molecular formula C18H11F4N5O2S B3409823 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 894068-29-2

4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B3409823
CAS No.: 894068-29-2
M. Wt: 437.4 g/mol
InChI Key: HBCLRSOXJPBCLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, triazolo, pyridazinyl, phenyl, trifluoromethyl, and sulfonamide groups

Properties

IUPAC Name

4-fluoro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4N5O2S/c19-15-5-4-13(9-14(15)18(20,21)22)30(28,29)26-12-3-1-2-11(8-12)16-6-7-17-24-23-10-27(17)25-16/h1-10,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCLRSOXJPBCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may include:

    Formation of the triazolo[4,3-b]pyridazinyl moiety: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorine atom: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).

    Sulfonamide formation: The sulfonamide group can be introduced through reactions with sulfonyl chlorides and amines under basic conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:

    Continuous flow chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient triazolo-pyridazine ring undergoes nucleophilic substitution at the 6-position. For example:

  • Amination : Reacts with cyclohexylamine in THF at 80°C, replacing the chlorine atom (if present) with an amino group (yield: 78%) .

  • Thioether formation : Treatment with 4-chlorothiophenol in DMF at 120°C introduces a sulfanyl group (yield: 82%).

Reactivity Comparison with Analogs

SubstituentReaction SiteRate Constant (k, M<sup>−1</sup>s<sup>−1</sup>)
-CF<sub>3</sub>C-6 of pyridazine2.4 × 10<sup>−3</sup>
-FC-8 of triazole1.1 × 10<sup>−3</sup>

The trifluoromethyl group enhances electrophilicity at C-6, accelerating nucleophilic attack.

Electrophilic Aromatic Substitution

The phenyl ring attached to the sulfonamide participates in electrophilic reactions:

  • Nitration : With HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C, yielding meta-nitro derivatives (63% yield) due to the electron-withdrawing -SO<sub>2</sub>NH group.

  • Halogenation : Bromination using Br<sub>2</sub>/FeBr<sub>3</sub> occurs preferentially at the para position relative to the sulfonamide (55% yield) .

Hydrolysis and Stability

  • Sulfonamide bond stability : Resists hydrolysis in acidic (pH 2–6) and basic (pH 8–12) conditions at 25°C over 24 hr. Decomposition occurs only under strong acidic (pH < 1) or basic (pH > 13) conditions at elevated temperatures (>80°C) .

  • Triazole ring opening : Prolonged exposure to aqueous NaOH (1M, 100°C) cleaves the triazole ring, forming a pyridazine-dione derivative (yield: 41%) .

Coordination Chemistry

The sulfonamide sulfur and triazole nitrogen act as ligands for transition metals:

  • Cu(II) complexes : Forms 1:2 complexes with CuCl<sub>2</sub> in methanol (λ<sub>max</sub> = 650 nm, ε = 1.2 × 10<sup>3</sup> M<sup>−1</sup>cm<sup>−1</sup>) .

  • Pd-catalyzed coupling : Participates in Suzuki-Miyaura reactions with arylboronic acids at C-6, enabling biaryl synthesis (yield: 68–74%) .

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces:

  • Defluorination : Loss of the para-fluoro group, forming a hydroxylated product (quantum yield: Φ = 0.12) .

  • Triazole ring dimerization : Forms a bridged bicyclic structure under anaerobic conditions (yield: 29%) .

Comparative Reactivity of Derivatives

Derivative StructureHydrolysis Half-life (pH 7)Electrophilic Substitution Rate
4-Fluoro-N-phenyl sulfonamide48 hr1.0 (reference)
3-Trifluoromethyl variant72 hr0.8
Non-fluorinated analog 24 hr1.5

The trifluoromethyl group increases hydrolytic stability but reduces electrophilic substitution rates due to steric and electronic effects .

Degradation Pathways

Major degradation products identified via LC-MS:

  • Oxidative defluorination : Forms a quinone-like structure (m/z 438.1).

  • Sulfonamide cleavage : Yields 3-{ triazolo[4,3-b]pyridazin-6-yl}aniline (m/z 212.2) .

Scientific Research Applications

Inhibition of c-Met Kinase

One of the primary applications of this compound is its role as an inhibitor of the c-Met protein tyrosine kinase. c-Met is implicated in various oncogenic processes, including cell proliferation, survival, and metastasis. Inhibitors of c-Met are being investigated for their potential to treat cancers characterized by aberrant c-Met signaling.

  • Case Study : A study demonstrated that related triazolopyridazine derivatives exhibited potent inhibitory activity against c-Met with IC50 values in the nanomolar range. This suggests that modifications to the triazolopyridazine scaffold can enhance potency and selectivity against this target .

Anti-tumor Activity

Research indicates that compounds structurally similar to 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide exhibit significant anti-tumor activity across various cancer cell lines.

  • Case Study : In vitro studies showed that certain derivatives demonstrated excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values indicating high efficacy .

Therapeutic Potential in Other Disorders

Beyond oncology, there is emerging evidence that triazolopyridazine derivatives may have therapeutic applications in other diseases associated with tyrosine kinase dysregulation.

  • Applications : These include potential uses in treating conditions such as renal diseases and neurodegenerative disorders where c-Met signaling plays a critical role .

Data Table: Summary of Biological Activities

Compound NameTargetActivity TypeIC50 (μM)Reference
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamidec-MetInhibitionTBD
22i (Similar Derivative)A549Anti-tumor0.83 ± 0.07
22i (Similar Derivative)MCF-7Anti-tumor0.15 ± 0.08
22i (Similar Derivative)HeLaAnti-tumor2.85 ± 0.74

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzene-1-sulfonamide: Lacks the trifluoromethyl group.

    N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide: Lacks the fluorine atom.

Uniqueness

The presence of both fluorine and trifluoromethyl groups in 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide may confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.

Biological Activity

The compound 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H14F4N4O2S
  • Molecular Weight : 426.39 g/mol
  • IUPAC Name : 4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of several kinases, particularly c-Met and other tyrosine kinases. This inhibition can lead to reduced cellular proliferation and migration in cancer cells .
  • Antimicrobial Activity : Compounds similar to this structure have shown significant antimicrobial properties against various bacterial and fungal strains. The triazole moiety contributes to the inhibition of key enzymes in microbial metabolism .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescriptionReference
Anticancer Inhibits tumor cell proliferation by targeting c-Met signaling pathways.
Antimicrobial Exhibits potent activity against a range of bacteria and fungi; effective against drug-resistant strains.
Anti-inflammatory Modulates inflammatory pathways, potentially reducing symptoms in inflammatory diseases.
Analgesic Provides pain relief through modulation of pain pathways in the nervous system.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the triazole class:

  • Anticancer Efficacy :
    • A study demonstrated that triazole derivatives significantly inhibited the proliferation of cancer cell lines (e.g., A549 lung cancer cells) with IC50 values in the low micromolar range (around 10–20 µM) due to their ability to inhibit c-Met signaling pathways .
  • Antimicrobial Potency :
    • Research indicated that a related triazole compound exhibited a minimum inhibitory concentration (MIC) of 0.0156 µg/mL against Candida albicans, outperforming conventional antifungal agents like fluconazole by up to 16-fold .
  • Structure-Activity Relationship (SAR) :
    • Investigations into the SAR of triazole compounds revealed that modifications at specific positions significantly enhance their biological activity. For instance, the introduction of trifluoromethyl groups was found to improve both anticancer and antimicrobial activities .

Pharmacokinetics

In silico studies suggest favorable pharmacokinetic properties for this compound class:

  • Absorption : High oral bioavailability expected due to lipophilicity.
  • Distribution : Predicted to penetrate tissues effectively owing to its molecular structure.
  • Metabolism : Likely metabolized by liver enzymes with potential for active metabolites.
  • Excretion : Primarily renal excretion anticipated based on molecular weight.

Q & A

Q. What synthetic methodologies are commonly employed for constructing the triazolo[4,3-b]pyridazine core in this compound?

The triazolo[4,3-b]pyridazine scaffold is typically synthesized via cyclocondensation reactions. For example, refluxing hydrazine derivatives with carbonyl-containing intermediates in solvents like ethanol or THF under acidic or basic conditions yields the fused heterocycle. Key steps include:

  • Cyclization : Using diethyl oxalate or trifluoroethyl acetate to promote ring closure .
  • Functionalization : Introducing fluorinated or sulfonamide groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl ring attachments) .
  • Purification : Recrystallization from ethanol or acetonitrile ensures high purity (>95%) .

Table 1 : Representative Synthetic Yields for Analogous Compounds

IntermediateReaction ConditionsYield (%)Reference
Compound 62Pd-catalyzed coupling, H₂ reduction98.5
Compound 4aReflux in ethanol, 4 h72
Compound 11THF, sulfonyl hydrazide74

Q. How is the structural conformation of this compound validated experimentally?

Structural characterization involves:

  • X-ray crystallography : Determines dihedral angles (e.g., 55.58° between pyrazole and benzene rings) and hydrogen bonding networks (e.g., N–H···O interactions) critical for stability .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl δ ~ -60 ppm in ¹⁹F NMR) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What in vitro assays are recommended for initial biological screening?

Prioritize assays based on target hypotheses:

  • Enzyme inhibition : Fluorescence polarization for bromodomain (BRD4) binding .
  • Cellular potency : c-Myc downregulation in cancer cell lines (IC₅₀ < 100 nM) .
  • Solubility/metabolic stability : HPLC-based kinetic solubility assays and liver microsome studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

SAR strategies include:

  • Substituent variation : Introducing bulkier groups (e.g., cyclopropyl) at the triazolo-pyridazine N3 position enhances BRD4 affinity by 10-fold .
  • Bivalent binding : Linking two pharmacophores (e.g., triazolo-pyridazine and piperidine) improves cellular efficacy (e.g., AZD5153, tumor growth inhibition in xenografts) .
  • Fluorine substitution : Trifluoromethyl groups increase metabolic stability and membrane permeability (logP ~3.5) .

Table 2 : Impact of Substituents on BRD4 Inhibition

Substituent (R)BRD4 IC₅₀ (nM)Cellular Potency (IC₅₀, nM)
-CF₃1228
-CH₃4595
-Cyclopropyl818

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

  • Xenograft models : Subcutaneous tumor implants (e.g., prostate cancer) to assess tumor growth inhibition (TGI >70% at 50 mg/kg) .
  • Pharmacokinetic profiling : Rodent studies measuring plasma half-life (t₁/₂ ~4–6 h) and bioavailability (F% >30%) via LC-MS/MS .
  • Toxicity screening : Liver enzyme (ALT/AST) and body weight monitoring during 28-day repeat-dose studies .

Q. How does the compound engage with androgen receptor (AR) or bromodomain (BRD4) targets?

  • AR antagonism : Binds the ligand-binding domain (LBD), preventing nuclear translocation (IC₅₀ = 50 nM in LNCaP cells) .
  • BRD4 inhibition : Occupies acetyl-lysine binding pockets via hydrogen bonds with Asp144/Asn140, validated by co-crystallography .

Q. What computational tools aid in predicting off-target interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with kinases or cytochrome P450 isoforms .
  • Pharmacophore modeling : Identifies shared features with known toxicophores (e.g., hERG channel blockers) .
  • ADMET prediction : SwissADME or QikProp for bioavailability and blood-brain barrier penetration .

Contradictions and Resolutions

  • Discrepancy in yields : Compound 62 (98.5% yield) vs. 4a (72%) highlights the need for optimized Pd catalyst loading (5% vs. 2%) and reaction time .
  • Fluorine vs. methyl substituents : While -CF₃ improves stability, -CH₃ may enhance solubility in polar solvents (e.g., PBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)-3-(trifluoromethyl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.